6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one chemical properties
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] When this heterocyclic system is functionalized with a trifluoromethyl (-CF₃) group, its pharmacological potential is significantly enhanced. The -CF₃ group is a powerful modulator of molecular properties, increasing metabolic stability, lipophilicity, and binding affinity through potent electronic and steric effects.[3]
This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, offering not just data, but the underlying scientific rationale to empower its effective use in research and development.
PART 1: Molecular Identity and Physicochemical Properties
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS No: 898748-27-1) is a bicyclic aromatic compound featuring a benzothiazole core with a trifluoromethyl group at the 6-position and a ketone at the 2-position.[4] This structure exists in tautomeric equilibrium with its enol form, 6-(trifluoromethyl)benzo[d]thiazol-2-ol, though it predominantly exists in the keto (amide) form.
Key Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 6-(trifluoromethyl)-1,3-benzothiazol-2(3H)-one | [4] |
| CAS Number | 898748-27-1 | [4] |
| Molecular Formula | C₈H₄F₃NOS | [4] |
| Molecular Weight | 219.18 g/mol | [4] |
| Synonyms | 6-(Trifluoromethyl)-2(3H)-Benzothiazolone | [4] |
| PubChem CID | 24728954 | [4] |
Physicochemical Characteristics
The physicochemical properties of this molecule are heavily influenced by the electron-withdrawing trifluoromethyl group and the polar amide functionality within the heterocyclic ring.
| Property | Observation / Prediction | Rationale & Comparative Data |
| Appearance | White to off-white solid | Based on related benzothiazole structures.[5] |
| Melting Point | >250 °C (Predicted) | The parent compound, benzo[d]thiazol-2(3H)-one, melts at 137-140 °C.[5] The trifluoromethyl group typically increases thermal stability and melting point due to stronger intermolecular interactions and crystal packing forces.[3] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, DMF, Dichloromethane) | The aromatic rings and -CF₃ group confer significant lipophilicity, reducing aqueous solubility.[3] The amide group provides some polarity, allowing dissolution in polar aprotic organic solvents. The parent benzothiazole is slightly soluble in water but very soluble in ether and acetone.[6] |
| Lipophilicity (LogP) | High (Predicted) | The trifluoromethyl group is a strong contributor to lipophilicity, which is a critical parameter for predicting cell membrane permeability in drug candidates.[3] |
PART 2: Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one involves the cyclization of the key intermediate, 2-amino-5-(trifluoromethyl)benzenethiol .[7] This precursor contains the pre-functionalized aromatic ring with the essential amino and thiol groups positioned ortho to each other, primed for ring closure.
The choice of the cyclizing agent, which provides the C2 carbonyl carbon, is critical. Phosgene or its safer equivalents like triphosgene or 1,1'-carbonyldiimidazole (CDI) are ideal for this transformation. CDI is often preferred in laboratory settings due to its solid nature and less hazardous handling requirements compared to gaseous phosgene.
Overall Synthetic Pathway
Caption: Synthetic route to the target compound via cyclization.
Detailed Synthesis Protocol
This protocol describes a robust method for the synthesis using CDI. It is designed to be self-validating, with clear endpoints and purification steps.
Objective: To synthesize 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one from 2-amino-5-(trifluoromethyl)benzenethiol.
Materials:
-
2-Amino-5-(trifluoromethyl)benzenethiol hydrochloride (1.0 eq)[8][9]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
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Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Precursor Preparation: To a stirred suspension of 2-amino-5-(trifluoromethyl)benzenethiol hydrochloride (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.
-
Causality: The hydrochloride salt must be neutralized to the free base, as the protonated amine is not nucleophilic enough to initiate the reaction with CDI. TEA acts as the necessary base.
-
-
Cyclization: To the resulting mixture, add a solution of CDI (1.1 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Causality: The free thiol and amine groups attack the electrophilic carbonyl carbons of CDI in a step-wise manner. The initial attack forms an activated intermediate, which then undergoes intramolecular cyclization, releasing imidazole as a byproduct and forming the stable benzothiazolone ring. Refluxing ensures the reaction goes to completion.
-
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities and unreacted starting material) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
PART 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data for this exact molecule is scarce in public literature, its spectral properties can be reliably predicted based on its functional groups and data from analogous structures.[3][10][11]
Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5-12.5 (s, 1H, N-H), δ 7.5-7.9 (m, 3H, Ar-H) | The amide proton (N-H) is expected to be a broad singlet far downfield. The three aromatic protons will appear as multiplets, influenced by the -CF₃ and fused ring system. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~170 (C=O), δ ~124 (q, ¹JCF ≈ 272 Hz, CF₃), δ 115-140 (aromatic carbons) | The amide carbonyl carbon is characteristic. The CF₃ carbon will appear as a quartet due to one-bond coupling with fluorine. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -60 to -63 (s, 3F) | A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group, a hallmark of this moiety.[3] |
| FT-IR (KBr, cm⁻¹) | 3100-3300 (N-H stretch), 1690-1720 (C=O stretch, amide), 1100-1350 (C-F stretches, strong) | These peaks correspond to the key functional groups: the amide N-H, the amide carbonyl, and the very strong, characteristic C-F bonds of the trifluoromethyl group.[12] |
| Mass Spec (ESI+) | m/z 220.0 [M+H]⁺ | The expected mass for the protonated molecule (C₈H₄F₃NOS, MW=219.18). |
Analytical Workflow
Caption: Standard workflow for analytical characterization.
PART 4: Chemical Reactivity and Derivatization
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is not merely an endpoint but a versatile intermediate for further chemical modification, making it highly valuable in the construction of compound libraries for drug discovery.
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N-Alkylation/Arylation: The amide proton is acidic and can be readily removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that can be alkylated or arylated with various electrophiles (e.g., alkyl halides, benzyl bromides). This is the most common site for derivatization to explore structure-activity relationships (SAR).
-
Electrophilic Aromatic Substitution: The benzothiazole ring is generally electron-deficient. The trifluoromethyl group is a strong deactivating meta-director. Therefore, harsh conditions would be required for reactions like nitration or halogenation, and substitution would be directed to the positions meta to the -CF₃ group.
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Carbonyl Chemistry: While the amide carbonyl is relatively stable, it can potentially be converted to a thioamide using reagents like Lawesson's reagent, opening another avenue for novel analogs.
Potential Derivatization Pathways
Caption: Key reactivity sites for library generation.
PART 5: Significance in Medicinal Chemistry
The value of 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one lies in the strategic combination of the benzothiazole core and the trifluoromethyl group.
-
The Benzothiazole Scaffold: This privileged core provides a rigid, planar structure that can effectively position substituents to interact with biological targets. It is found in drugs with a vast range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][13][14] For example, derivatives of the benzothiazole scaffold have been developed as potent DNA gyrase inhibitors for combating bacterial infections.[15]
-
The Trifluoromethyl Group: As a bioisostere for a methyl group, the -CF₃ group dramatically alters electronic properties. Its strong electron-withdrawing nature can modify the pKa of adjacent groups (like the N-H), while its lipophilicity enhances passage through biological membranes.[3] Crucially, it often blocks sites of metabolic oxidation, increasing the half-life of a drug molecule. This is a widely used strategy in modern drug design to improve pharmacokinetic profiles.
This molecule, therefore, represents a highly strategic starting point for developing new chemical entities. By utilizing the reactive N-H handle for derivatization, chemists can rapidly generate libraries of novel compounds, leveraging the inherent favorable properties of the trifluoromethyl-benzothiazole core to explore new therapeutic possibilities.[16]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 3. 6-(Trifluoromethyl)benzo[d]isothiazole () for sale [vulcanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. chembk.com [chembk.com]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-(trifluoromethyl)benzenethiol | 86691-07-8 | Benchchem [benchchem.com]
- 8. Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride | C7H7ClF3NS | CID 19867115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ab initio HF, DFT and experimental (FT-IR) investigation of vibrational spectroscopy of 3-(2-(4-isopropylpiperazin-1-yl)-2-oxoethyl)-6-(4-methoxybenzoyl)benzo[d]thiazol-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
